molecular formula C18H17N5O4 B11126683 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide

4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B11126683
M. Wt: 367.4 g/mol
InChI Key: XKAHNWGLTSJGFB-UHFFFAOYSA-N
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Description

4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the nitro group and the quinazolinone core structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Amidation: The final step involves the coupling of the nitroquinazolinone intermediate with pyridin-2-ylmethylamine and butanoic acid derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under reducing conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group can yield aminoquinazolinone derivatives.

    Dihydroquinazolinone Derivatives: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

    Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group may also play a role in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro group and the specific substitution pattern in This compound may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

4-(6-nitro-4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C18H17N5O4/c24-17(20-11-13-4-1-2-8-19-13)5-3-9-22-12-21-16-7-6-14(23(26)27)10-15(16)18(22)25/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)

InChI Key

XKAHNWGLTSJGFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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